BenchChemオンラインストアへようこそ!

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide

HDAC3 inhibitor epigenetics cancer research

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide (CAS 1325588-92-8) is a synthetic spirocyclic compound belonging to the 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) class. It functions as a histone deacetylase (HDAC) inhibitor, with publicly available bioactivity data demonstrating potent and selective inhibition of the HDAC3/NCOR2 complex.

Molecular Formula C18H31N3O3
Molecular Weight 337.464
CAS No. 1325588-92-8
Cat. No. B2702733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide
CAS1325588-92-8
Molecular FormulaC18H31N3O3
Molecular Weight337.464
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O
InChIInChI=1S/C18H31N3O3/c1-6-20(7-2)14(22)12-21-15(23)18(19-16(21)24)10-8-13(9-11-18)17(3,4)5/h13H,6-12H2,1-5H3,(H,19,24)
InChIKeyFOKOHRAMTGFSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide: A Selective HDAC3 Inhibitor


2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide (CAS 1325588-92-8) is a synthetic spirocyclic compound belonging to the 1,3-diazaspiro[4.5]decane-2,4-dione (spirohydantoin) class . It functions as a histone deacetylase (HDAC) inhibitor, with publicly available bioactivity data demonstrating potent and selective inhibition of the HDAC3/NCOR2 complex [1]. The compound is commercially available from multiple suppliers with documented purity specifications (≥95-98%) and batch-specific quality control data, including NMR and HPLC .

Why 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide Cannot Be Replaced by Generic HDAC Inhibitors


Generic substitution of HDAC inhibitors is not viable due to substantial differences in isoform selectivity profiles that dictate functional outcomes. Pan-HDAC inhibitors like SAHA (Vorinostat) inhibit HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM, respectively, offering limited selectivity . In contrast, the target compound demonstrates a pronounced selectivity window by exhibiting over 370-fold greater potency for HDAC3 (IC50 = 7 nM) compared to HDAC6 (IC50 = 2610 nM) and HDAC8 (IC50 = 2530 nM) [1]. This degree of selectivity is not achievable with broadly acting inhibitors and is structurally encoded by the specific N,N-diethylacetamide substitution on the spirohydantoin core. The tert-butyl group at the 8-position further distinguishes this compound from its 8-methyl analog (CAS 849045-03-0), as steric bulk at this position is a known determinant of HDAC isoform selectivity [2].

Quantitative Differentiation Evidence for 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide


HDAC3 Inhibition Potency vs. Clinical Pan-HDAC Inhibitor SAHA

The target compound inhibits the HDAC3/NCOR2 complex with an IC50 of 7 nM [1]. In comparable biochemical assays, the FDA-approved pan-HDAC inhibitor SAHA (Vorinostat) inhibits HDAC3 with an IC50 of 20 nM . This represents a ~2.9-fold improvement in potency for the target compound, indicating a more efficient engagement with the HDAC3 active site under these assay conditions.

HDAC3 inhibitor epigenetics cancer research

HDAC3 vs. HDAC6 Isoform Selectivity: A Key Differentiator

The target compound demonstrates a clear selectivity profile, with an IC50 of 7 nM against HDAC3 compared to 2610 nM against HDAC6 [1]. This results in a selectivity ratio of ~373-fold for HDAC3 over HDAC6. In contrast, SAHA is a broad-spectrum inhibitor with an IC50 <86 nM for both HDAC3 and HDAC6, showing minimal selectivity . This marked difference in selectivity profiles is a critical factor for experimental designs where HDAC3-specific effects must be isolated from HDAC6-mediated outcomes.

HDAC isoform selectivity HDAC6 selective inhibitor

HDAC3 vs. HDAC8 Selectivity Profile

Within Class I HDACs, the target compound maintains a significant selectivity window between HDAC3 and HDAC8. It inhibits HDAC3 with an IC50 of 7 nM, while its potency against HDAC8 is 2530 nM [1]. This translates to a ~361-fold selectivity for HDAC3 over HDAC8. This is particularly noteworthy as many HDAC inhibitors, including Scriptaid, exhibit comparable potency for HDAC3 and HDAC8 (Scriptaid IC50: ~600 nM for HDAC3 and ~1000 nM for HDAC8) .

HDAC8 class I HDAC selectivity window

Structural Differentiation: tert-Butyl vs. Methyl at 8-Position Dictates HDAC Selectivity

The target compound features a tert-butyl group at the 8-position of the spirocyclic core, whereas the closest commercially available analog (CAS 849045-03-0) carries a methyl group at the same position . The patent literature on spirocyclic HDAC inhibitors explicitly identifies the 8-position substitution as a key determinant of HDAC isoform selectivity and potency [1]. The increased steric bulk and lipophilicity conferred by the tert-butyl group (cLogP contribution) are predicted to enhance binding within the HDAC3 active site channel compared to the smaller methyl substituent. While direct comparative biochemical data between these two analogs is not publicly available, the well-characterized SAR within the spirohydantoin HDAC inhibitor series supports the tert-butyl group as a critical driver of the selectivity profile observed for the target compound.

structure-activity relationship SAR spirohydantoin

Optimal Application Scenarios for 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide Based on Quantitative Evidence


Selective Chemical Probe for HDAC3-Mediated Transcriptional Repression Studies

With an IC50 of 7 nM for HDAC3 and >370-fold selectivity over HDAC6 and HDAC8 [1], this compound is ideally suited as a chemical probe to dissect HDAC3-specific functions in gene regulation. Experiments requiring selective inhibition of the HDAC3/NCOR2 corepressor complex—without confounding effects from HDAC6-mediated tubulin deacetylation or HDAC8-mediated processes—can rely on this compound at low nanomolar concentrations. The selectivity profile significantly outperforms pan-inhibitors like SAHA, which cannot discriminate between HDAC3 and HDAC6 at effective concentrations.

SAR and Lead Optimization Studies in Spirohydantoin HDAC Inhibitor Programs

The compound serves as a critical reference point in structure-activity relationship (SAR) studies exploring the impact of 8-position substitution on HDAC isoform selectivity. The tert-butyl group at the 8-position distinguishes it from the 8-methyl analog (CAS 849045-03-0) and other spirohydantoin derivatives [2]. Medicinal chemistry teams can procure this compound as a benchmark to evaluate how modifications to the N,N-diethylacetamide side chain or spiro core affect potency and selectivity, leveraging the well-characterized selectivity profile documented in BindingDB [1].

HDAC3-Dependent Cancer Cell Line Screening and Biomarker Validation

For oncology research programs focused on HDAC3-dependent malignancies, this compound provides a potent (IC50 = 7 nM) tool for validating HDAC3 as a therapeutic target. Its >360-fold selectivity over HDAC8 within Class I HDACs [1] enables researchers to attribute observed antiproliferative or pro-apoptotic effects specifically to HDAC3 inhibition. When used alongside Scriptaid (which shows only ~1.7-fold selectivity for HDAC3 over HDAC8), this compound enables clear differentiation of HDAC3-driven phenotypes from those involving other Class I HDACs.

Biochemical Assay Development Requiring High-Purity, Batch-Verified Inhibitor

Commercially available with certified purity of 95-98% and batch-specific QC documentation including NMR, HPLC, and GC analyses , this compound is appropriate for rigorous biochemical and biophysical assays where compound integrity directly affects data quality. The availability of detailed analytical data from suppliers like Bidepharm reduces the risk of batch-to-batch variability that could compromise assay reproducibility in high-throughput screening or detailed kinetic studies.

Quote Request

Request a Quote for 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.